Xanomeline oxalate

Übersicht

Beschreibung

Xanomelinoxalat ist ein selektiver Agonist des muskarinischen Acetylcholinrezeptors, der hauptsächlich die Rezeptorsubtypen M1 und M4 anvisiert . Es wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen des zentralen Nervensystems wie Alzheimer-Krankheit und Schizophrenie untersucht .

Herstellungsmethoden

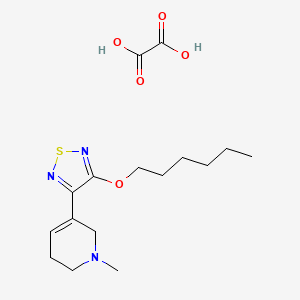

Die Synthese von Xanomelinoxalat umfasst mehrere Schritte. Das Schlüsselzwischenprodukt, 3-(Hexyloxy)-4-(1-Methyl-1,2,5,6-Tetrahydropyridin-3-yl)-1,2,5-Thiadiazol, wird durch eine Reihe organischer Reaktionen hergestellt. Der letzte Schritt beinhaltet die Bildung des Oxalatsalzes durch Reaktion der freien Base mit Oxalsäure . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .

Vorbereitungsmethoden

The synthesis of xanomeline oxalate involves several steps. The key intermediate, 3-(hexyloxy)-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole, is prepared through a series of organic reactions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Chemical Stability Under Standard Conditions

Xanomeline oxalate remains chemically stable when stored at recommended temperatures (2-8°C) in anhydrous environments . Key stability characteristics include:

-

Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions (pH 7.2) .

-

Thermal Stability : No decomposition observed below 200°C under inert atmospheres .

-

Photostability : No reported photodegradation under standard laboratory lighting conditions .

Reactivity with Incompatible Agents

The compound exhibits reactive incompatibility with:

Notably, no exothermic or hazardous reactions have been documented with common solvents like DMSO or PBS .

Thermal Decomposition Pathways

Under extreme pyrolysis conditions (>300°C), this compound decomposes via:

Primary gaseous products include carbon dioxide (CO₂), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) . Solid residues consist of carbonized organic fragments.

Solubility-Driven Reactivity

This compound’s solubility profile influences its reactivity in biological matrices:

| Solvent | Solubility (mg/mL) | Reactivity Notes |

|---|---|---|

| Dimethylformamide (DMF) | 1.6 | Stable; no solvolysis |

| PBS (pH 7.2) | 0.1 | Partial ionization; retains structural integrity |

| Ethanol | <0.01 | Limited dissolution; no reaction |

Stability in Biological Matrices

In in vitro models (e.g., guinea pig ileum, rabbit vas deferens), this compound maintains structural integrity with:

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

Xanomeline oxalate has shown promise in improving cognitive function and alleviating behavioral disturbances in patients with Alzheimer's disease. A notable clinical trial demonstrated:

- Cognitive Improvement : Patients receiving high doses of xanomeline exhibited significant improvements in cognitive assessments, including the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+) .

- Behavioral Symptom Management : The treatment resulted in reduced agitation, hallucinations, and other non-cognitive symptoms associated with AD .

Schizophrenia

The compound has also been studied for its antipsychotic properties:

- Antipsychotic Activity : Xanomeline has been reported to improve both positive and negative symptoms of schizophrenia, potentially offering a novel therapeutic approach for patients resistant to conventional antipsychotics .

Cognitive Enhancements in Animal Models

Studies using aged mice have demonstrated that xanomeline significantly enhances memory function. In controlled experiments:

- Mice treated with xanomeline showed improved exploratory behavior towards novel objects, indicating enhanced memory retention compared to control groups .

- The effects were dose-dependent, with higher doses correlating with greater cognitive benefits .

Anti-inflammatory Mechanisms

Research has elucidated the anti-inflammatory properties of xanomeline:

- Administration of xanomeline in murine models resulted in a significant reduction of serum levels of inflammatory cytokines such as TNF and IL-6 during endotoxemic challenges .

- This suggests a potential role for xanomeline in treating inflammatory conditions beyond neurological disorders.

Case Studies and Clinical Trials

Several case studies have reinforced the therapeutic potential of this compound:

Wirkmechanismus

Xanomeline oxalate exerts its effects by selectively activating muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes . This activation leads to the modulation of neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in conditions like schizophrenia and Alzheimer’s disease . The compound’s mechanism of action involves rebalancing these key neurotransmitter circuits, thereby improving cognitive function and reducing behavioral disturbances .

Vergleich Mit ähnlichen Verbindungen

Xanomelinoxalat ist einzigartig in seiner Selektivität für die Subtypen M1 und M4 der muskarinischen Rezeptoren . Zu den ähnlichen Verbindungen gehören:

Acetylcholin: Der natürliche Neurotransmitter für muskarinische Rezeptoren, jedoch fehlt ihm die Selektivität und Stabilität von Xanomelinoxalat.

Trospiumchlorid: Ein nicht-selektiver muskarinischer Antagonist, der zur Minderung peripherer Nebenwirkungen von muskarinischen Agonisten eingesetzt wird. Die hohe Selektivität und Fähigkeit von Xanomelinoxalat, das zentrale Nervensystem zu durchdringen, machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.

Biologische Aktivität

Xanomeline oxalate is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic effects in various neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its pharmacological profile, mechanisms of action, and relevant research findings.

Pharmacological Profile

This compound primarily acts as a biased agonist at the M4 muscarinic receptor, with significant activity also observed at M1 and M2 receptors. The following table summarizes its binding affinities and efficacy across different muscarinic receptors:

| Receptor | EC50 (nM) | pKi |

|---|---|---|

| M1 | 30.9 | 6.7 |

| M2 | 1800 | 6.0 |

| M3 | 8500 | 5.1 |

| M4 | 14.1 | 7.7 |

| M5 | 1700 | 6.2 |

Xanomeline exhibits a complex pharmacological profile characterized by reversible and wash-resistant binding, resulting in full agonist activity at M1 receptors and delayed partial agonist activity at M2 receptors .

The biological activity of xanomeline is primarily mediated through its interaction with mAChRs, particularly the M1 and M4 subtypes. Research indicates that xanomeline can modulate neurotransmitter release and neuronal excitability, contributing to its antipsychotic and cognitive-enhancing effects.

- Anti-inflammatory Effects : Xanomeline has been shown to reduce pro-inflammatory cytokine levels in preclinical models of endotoxemia. In a murine study, administration of xanomeline significantly decreased serum TNF-α levels and improved survival rates during lethal endotoxemia, indicating its potential role in modulating immune responses through cholinergic signaling .

- Cognitive Enhancement : Clinical studies have demonstrated that xanomeline can improve cognitive deficits in patients with schizophrenia. A pilot study involving 20 subjects showed significant improvements in cognitive function, particularly in verbal learning and memory tasks, when treated with xanomeline compared to a placebo group .

Preclinical Studies

- A study investigated the effects of xanomeline on cytokine responses in mice subjected to lethal doses of endotoxin. The results indicated that intraperitoneal administration of xanomeline significantly reduced serum TNF-α and IL-6 levels, demonstrating its anti-inflammatory properties .

- Another research highlighted the behavioral effects of xanomeline using functional magnetic resonance imaging (fMRI), which showed altered brain connectivity patterns associated with improved cognitive performance in animal models .

Clinical Trials

Eigenschaften

IUPAC Name |

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOUESNWCLASJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596482 | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141064-23-5 | |

| Record name | Xanomeline oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANOMELINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.